Methyl 3-nitro-5-(trifluoromethyl)benzoate

Lipophilicity Drug Design Medicinal Chemistry

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a benzoic acid ester derivative substituted at the 3-position with a nitro group (–NO₂) and at the 5-position with a trifluoromethyl group (–CF₃). This electron-deficient aromatic building block, with molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol, is primarily utilized as an intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H6F3NO4
Molecular Weight 249.14 g/mol
CAS No. 22227-63-0
Cat. No. B1603673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-5-(trifluoromethyl)benzoate
CAS22227-63-0
Molecular FormulaC9H6F3NO4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3
InChIKeyGMGZRXWZOZSBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS 22227-63-0) – Procurement-Ready Chemical Profile for R&D and Industrial Synthesis


Methyl 3-nitro-5-(trifluoromethyl)benzoate is a benzoic acid ester derivative substituted at the 3-position with a nitro group (–NO₂) and at the 5-position with a trifluoromethyl group (–CF₃). This electron-deficient aromatic building block, with molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol, is primarily utilized as an intermediate in pharmaceutical and agrochemical research. The simultaneous presence of strong electron-withdrawing substituents imparts distinct physicochemical properties, including a computed XLogP3-AA value of 2.5, indicative of enhanced lipophilicity relative to non-fluorinated nitrobenzoate analogues [1]. Commercial sourcing commonly provides this compound as a solid with purity levels of 96–98%, supported by analytical documentation such as NMR, HPLC, and GC .

Why Methyl 3-nitro-5-(trifluoromethyl)benzoate Cannot Be Replaced by Common Nitrobenzoate Alternatives in Precision Synthesis


Compounds within the nitrobenzoate family cannot be interchanged casually because the addition of the strong electron-withdrawing –CF₃ group to the 3-nitro scaffold dramatically alters electronic distribution, lipophilicity, and the reactivity landscape of the aromatic ring. Compared to the widely available methyl 3-nitrobenzoate (without –CF₃), the 5-trifluoromethyl analogue exhibits a logP increase of approximately 0.6 units (calculated XLogP 2.5 vs. 1.9), which is critical for modulating membrane permeability in cell-based assays or pharmacokinetic profiles in drug discovery programmes . Furthermore, the 3-nitro-5-(trifluoromethyl) substitution pattern has been identified in key antimycobacterial pharmacophores, where replacement with other regioisomers or with the parent non-fluorinated ester leads to a loss of biological activity, underscoring the specific structural requirements for target engagement [1].

Quantitative Head-to-Head Evidence: How Methyl 3-nitro-5-(trifluoromethyl)benzoate Outperforms Structural Analogues for Scientific Selection


Enhanced Lipophilicity Over Non-Fluorinated Nitrobenzoate Ester

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.5, compared to 1.90 for methyl 3-nitrobenzoate (CAS 618-95-1) [1]. This represents a ΔlogP of +0.6, conferring moderately higher lipophilicity that can be advantageous for crossing biological membranes or improving organic-phase extraction efficiency in synthetic workflows.

Lipophilicity Drug Design Medicinal Chemistry

Validated Antimycobacterial Pharmacophore: 3-Nitro-5-CF₃ Motif Shows Equivalent Potency to 3,5-Dinitro Benchmark

In a systematic study of N-alkyl nitrobenzamides as DprE1 inhibitors, derivatives bearing the 3-nitro-5-(trifluoromethyl) substitution pattern achieved a minimum inhibitory concentration (MIC) of 16 ng/mL against Mycobacterium tuberculosis, matching the potency of the most active 3,5-dinitro analogues [1]. This demonstrates that the –CF₃ group can serve as a bioisosteric replacement for a second nitro group while potentially reducing the toxicological burden associated with dinitro aromatics.

Antitubercular DprE1 Inhibitor Nitrobenzamide

Ester Form Provides Superior Cell Penetration Over Free Carboxylic Acid Analogue

The methyl ester derivative has a computed hydrogen bond donor count of 0, whereas the corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3), has a donor count of 1 and a higher polar surface area [1]. Although direct permeability measurements are unavailable for this specific pair, the general prodrug principle holds that temporary masking of the carboxyl group as a methyl ester increases passive membrane flux, a concept validated across numerous benzoate ester series in antimycobacterial and anticancer research [2].

Prodrug Cell Permeability Ester vs Acid

Nitro Group Retained for Downstream Synthetic Versatility While CF₃ Enhances Oxidative Stability

The nitro group at the 3-position is amenable to selective reduction to the corresponding aniline (methyl 3-amino-5-(trifluoromethyl)benzoate) under standard hydrogenation or metal-mediated conditions, a transformation that proceeds without competing defluorination or reduction of the ester [1]. In contrast, the strong electron-withdrawing nature of the CF₃ substituent is known to decrease the electron density of the aromatic ring, thereby reducing its susceptibility to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated or chloro-substituted analogues, a class-level observation widely documented for –CF₃-bearing drug molecules [2].

Synthetic Intermediate Nitro Reduction Metabolic Stability

Optimal Application Scenarios for Methyl 3-nitro-5-(trifluoromethyl)benzoate in Pharmaceutical and Agrochemical Research


Scaffold for Antimycobacterial Lead Optimisation

This compound serves as a direct precursor for the synthesis of N-alkyl-3-nitro-5-(trifluoromethyl)benzamides, which have demonstrated in vitro MIC values of 16 ng/mL against M. tuberculosis, on par with the best-in-class dinitro analogues. Researchers engaged in DprE1 inhibitor programmes should select this methyl ester over the non-fluorinated or dinitro alternatives to retain potency while minimising the number of nitro groups, thereby potentially reducing genotoxicity risk [1].

Lipophilicity-Tuned Building Block for CNS-Penetrant Candidates

With a computed XLogP of 2.5 – approximately 0.6 log units higher than methyl 3-nitrobenzoate – the compound offers a balanced lipophilicity profile that supports blood-brain barrier penetration without reaching excessively high logP values associated with poor drug-like properties. CNS drug discovery teams requiring an electron-deficient, fluorinated benzoate ester should prioritize this compound to achieve optimal permeability characteristics [2].

Prodrug Ester for Intracellular Target Delivery

The methyl ester form, lacking a hydrogen bond donor, is expected to permeate cell membranes more efficiently than the free carboxylic acid. This property makes it a suitable prodrug-like intermediate for synthesising benzoic acid-based inhibitors that need to cross macrophage or bacterial cell envelopes to reach intracellular targets, as supported by class-level evidence from benzoate ester studies in antimycobacterial research [3].

Versatile Intermediate for Parallel Library Synthesis

The compound's dual functionality – a nitro group that can be reduced to an amine for amide bond formation or diazotisation, and a CF₃ group that enhances metabolic stability – makes it an ideal core fragment for generating diverse compound libraries. Medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on nitroaromatic scaffolds should incorporate this compound as a key intermediate, benefiting from the high purity (96–98%) and batch-analysis documentation provided by major vendors .

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